molecular formula C8H14O2 B2358638 3-(Propan-2-yl)oxan-4-one CAS No. 1538362-21-8

3-(Propan-2-yl)oxan-4-one

Cat. No.: B2358638
CAS No.: 1538362-21-8
M. Wt: 142.198
InChI Key: MSYRRKHGWNZJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-(Propan-2-yl)oxan-4-one has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H227, H302, H315, H319, and H335 . These codes indicate that the compound is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxan-4-one can be achieved through several methods. One common approach involves the cyclization of 3-(Propan-2-yl)butanoic acid with an acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the oxan-4-one ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxan-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)tetrahydropyran-4-one
  • 3-(Propan-2-yl)butanoic acid
  • 3-(Propan-2-yl)oxan-2-one

Uniqueness

3-(Propan-2-yl)oxan-4-one is unique due to its specific oxan-4-one ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-propan-2-yloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYRRKHGWNZJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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